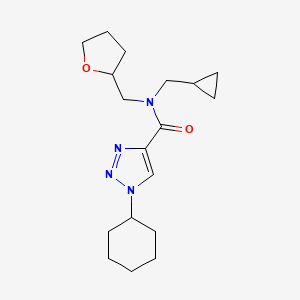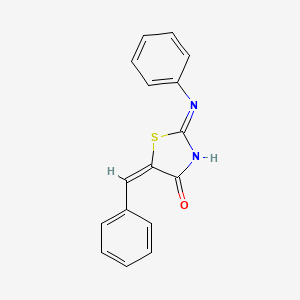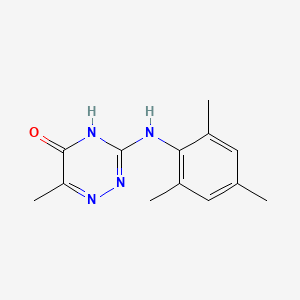![molecular formula C21H21N3O5 B6087029 N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide), commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a highly selective and potent inhibitor of the proteasome, a cellular protein complex that plays a crucial role in the degradation of intracellular proteins. Due to its unique properties, TFP has become an essential tool for studying the cellular mechanisms that regulate protein degradation and has shown promising potential in the development of novel therapeutics.
Wirkmechanismus
TFP acts as a potent and selective inhibitor of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis.
Biochemical and Physiological Effects:
TFP has been shown to induce cell death in various cancer cell lines and has been investigated as a potential therapeutic agent for the treatment of cancer. Additionally, TFP has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TFP is its high selectivity and potency for the proteasome, making it a valuable tool for studying the cellular mechanisms that regulate protein degradation. However, TFP has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Zukünftige Richtungen
There are several potential future directions for TFP research. One area of interest is the development of novel TFP derivatives with improved selectivity and potency for the proteasome. Additionally, TFP has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to investigate its potential clinical applications. Finally, TFP may also be useful in the development of novel diagnostic tools for the detection of proteasome dysfunction in various diseases.
Synthesemethoden
The synthesis of TFP involves a multistep process that typically begins with the reaction of 1,3-phenylenediamine with tert-butyl isocyanate to form the N-tert-butyl carbamate derivative. The resulting product is then subjected to a series of reactions involving various reagents, including 2-furoyl chloride and triethylamine, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively used in scientific research to investigate the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control. Additionally, TFP has been used to study the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[3-(tert-butylcarbamoyl)-5-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-21(2,3)24-18(25)13-10-14(22-19(26)16-6-4-8-28-16)12-15(11-13)23-20(27)17-7-5-9-29-17/h4-12H,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLUGXKPWROEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[5-(tert-butylcarbamoyl)benzene-1,3-diyl]difuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)